molecular formula C18H19ClN2O6 B8722004 2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate CAS No. 54527-89-8

2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Cat. No. B8722004
CAS RN: 54527-89-8
M. Wt: 394.8 g/mol
InChI Key: HFLGCPOPFWAWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C18H19ClN2O6 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54527-89-8

Product Name

2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C18H19ClN2O6

Molecular Weight

394.8 g/mol

IUPAC Name

5-O-(2-chloroethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H19ClN2O6/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)21(24)25)15(11(2)20-10)18(23)27-8-7-19/h4-6,9,16,20H,7-8H2,1-3H3

InChI Key

HFLGCPOPFWAWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCl)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (3.32 g, 0.01 mole), 1-bromo-2-chloroethane (1.43 g, 0.01 mole) and triethylamine (1.01 g, 0.01 mole) is stirred at 120° C. for 8 hours. The reaction mixture is dissolved in a mixture of ethyl acetate/methanol/ammonia (80:30:3) and subjected to chromatography on a silica gel column (2×35 cm). Thus, there are obtained chloroethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (0.75 g, 19.8%) and the dimeric ethylene glycol-di-/2,6-dimethyl-4-(m-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridyl-3/dicarboxylate (0.1 g, 1.5%) as oily substance.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol ammonia
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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